molecular formula C8H9NO4S B7856309 Methyl 6-(methylsulfonyl)nicotinate CAS No. 1190948-26-5

Methyl 6-(methylsulfonyl)nicotinate

Cat. No.: B7856309
CAS No.: 1190948-26-5
M. Wt: 215.23 g/mol
InChI Key: UPJHUFLFEXNRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methylsulfonyl)nicotinate typically involves the following steps:

  • Starting Material: The synthesis begins with nicotinic acid as the starting material.

  • Methylation: The carboxylic acid group of nicotinic acid is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate.

  • Sulfonylation: The methyl nicotinate undergoes sulfonylation by reacting with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group at the 6th position, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nicotinic acid derivatives, such as nicotinic acid amide.

  • Reduction: Alcohols or amines derived from the reduction of the nicotinate ring.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methylsulfonyl)nicotinate has found applications in various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 6-(methylsulfonyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial processes.

  • Pathways: It modulates signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Methyl 6-(methylsulfonyl)nicotinate is compared with other similar compounds to highlight its uniqueness:

  • Nicotinic Acid: While both compounds share the nicotinate structure, this compound has the additional methylsulfonyl group, which imparts distinct chemical properties.

  • Methyl Nicotinate: The absence of the sulfonyl group in methyl nicotinate results in different reactivity and biological activity.

  • Other Sulfonyl Compounds: Compounds with different sulfonyl groups or positions on the nicotinate ring exhibit varying chemical behaviors and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 6-methylsulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-7(9-5-6)14(2,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJHUFLFEXNRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243371
Record name Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190948-26-5
Record name Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190948-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.